molecular formula C20H17FN2O3S2 B2874328 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941882-55-9

4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2874328
CAS No.: 941882-55-9
M. Wt: 416.49
InChI Key: XGSQTYLVJVEPDL-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry, designed as a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ). This compound is intended for research use only and is not for diagnostic or therapeutic applications. RORγ is a nuclear receptor transcription factor that plays a master regulatory role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17 . Given the critical role of the Th17/IL-17 axis in autoimmune pathology, RORγ has emerged as a promising therapeutic target for conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis . Furthermore, recent research has highlighted the overexpression of RORγ in castration-resistant prostate cancer (CRPC), where it acts as a key driver of androgen receptor (AR) signaling and tumor growth, making it a novel target for anti-cancer drug development . The design of this benzamide derivative incorporates two privileged pharmacophores. The 1,2,3,4-tetrahydroquinoline scaffold is a well-established structural motif in drug discovery, with numerous analogs demonstrating potent biological activities and serving as a core structure for RORγ inverse agonists . The thiophene-sulfonyl group is a key bioisostere, with thiophene derivatives widely recognized for their diverse pharmacological applications and presence in several commercial drugs . Its mechanism of action involves binding to the ligand-binding domain of RORγ, inducing a conformational change that prevents the recruitment of co-activator proteins, thereby repressing the transcription of RORγ target genes . In the context of autoimmune research, this leads to a suppression of Th17 cell development and IL-17 production. In oncology research, particularly for prostate cancer, RORγ inhibition results in the downregulation of AR and its splice variants, effectively inhibiting cancer cell proliferation and tumor growth . This makes it a valuable in vitro tool compound for exploring RORγ biology and a promising lead for developing new therapeutics for autoimmune diseases and cancer.

Properties

IUPAC Name

4-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-16-7-5-14(6-8-16)20(24)22-17-9-10-18-15(13-17)3-1-11-23(18)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQTYLVJVEPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally, it involves the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and sulfonylation.

    Introduction of the Fluoro Group: The fluoro group is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with Benzamide: The final step involves coupling the quinoline derivative with benzamide under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Tetrahydroquinoline 4-fluoro benzamide, thiophene-2-sulfonyl 397.44 Sulfonyl linkage to thiophene; fluoro enhances polarity
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-...* Tetrahydroquinoline 3-chloro benzamide, 4-fluorophenyl sulfonyl 444.91 Chloro substituent increases lipophilicity; phenyl sulfonyl vs. thiophene
N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-...† Tetrahydroquinoline Thiophene-2-carboximidamide, pyrrolidine-ethyl chain ~450 (estimated) Carboximidamide group; flexible amine side chain for receptor interaction
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-...‡ Tetrahydroisoquinoline Trifluoroacetyl, cyclopropylethyl ~450 (estimated) Isoquinoline core; trifluoroacetyl enhances metabolic stability

*From ; †From (Compound 29); ‡From

Key Observations:

  • Sulfonyl Group Variations : Replacing the thiophene-2-sulfonyl group (target compound) with a 4-fluorophenyl sulfonyl () alters electronic properties. Thiophene’s aromatic sulfur may improve π-stacking interactions, whereas fluorophenyl groups enhance oxidative stability .
  • Benzamide Substituents : The 4-fluoro substituent (target) vs. 3-chloro () affects polarity and steric bulk. Fluorine’s electronegativity may improve solubility compared to chlorine .

Physicochemical and Spectral Properties

  • IR Spectroscopy : Thiophene sulfonyl groups (target) show characteristic C=S stretches (~1250 cm⁻¹), similar to triazole-thiones in (~1247–1255 cm⁻¹) . Absence of C=O bands in triazoles contrasts with benzamide carbonyl signals (~1663–1682 cm⁻¹) .
  • Molecular Mass : The target compound (397.44 g/mol) is lighter than ’s chloro analog (444.91 g/mol), reflecting differences in halogen and sulfonyl group masses .

Biological Activity

4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of drug development for various diseases. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a thiophene sulfonyl group and a fluorobenzamide moiety. The structural formula can be represented as follows:

C14H14FN3O2S\text{C}_{14}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide have shown activity against various bacterial strains. A study highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 25 µg/mL .

Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating autoimmune diseases. A specific derivative demonstrated a reduction in inflammatory markers in mouse models of rheumatoid arthritis .

The biological activity of 4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide may involve modulation of specific receptors or enzymes involved in inflammatory pathways. Its interaction with the retinoic acid receptor-related orphan receptor γt (RORγt) has been noted as a significant mechanism through which it exerts its effects on Th17 cell regulation .

Pharmacokinetics

Pharmacokinetic studies on similar tetrahydroquinoline compounds suggest favorable absorption and bioavailability profiles. For example, one derivative showed oral bioavailability rates of approximately 48% in mice and 32% in rats . This suggests that modifications to the compound's structure can enhance its pharmacological profile.

Case Study 1: Treatment of Psoriasis

A study involving a derivative of the compound indicated its effectiveness in treating psoriasis in murine models at lower doses compared to standard treatments. The study reported no adverse effects over two weeks of administration, highlighting its potential as a safe therapeutic option .

Case Study 2: Rheumatoid Arthritis Model

Another investigation focused on the compound's role as an inverse agonist for RORγt in mouse models of rheumatoid arthritis. The results showed that the compound could significantly reduce disease symptoms without notable toxicity .

Data Summary

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
Anti-inflammatoryRORγtReduced cytokine levels
BioavailabilityMice/Rats48% / 32%

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